molecular formula C18H19N3O6S2 B2436307 2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide CAS No. 1015603-68-5

2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide

Cat. No.: B2436307
CAS No.: 1015603-68-5
M. Wt: 437.49
InChI Key: ANXCSBXTIJBKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C18H19N3O6S2 and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-11-9-13(21-16(22)7-8-28(21,24)25)10-12(2)17(11)29(26,27)20-15-6-4-3-5-14(15)18(19)23/h3-6,9-10,20H,7-8H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXCSBXTIJBKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide represents a novel class of sulfonamide derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2O5S2C_{14}H_{20}N_{2}O_{5}S_{2} with a molecular weight of 360.5 g/mol. The structure features a benzamide core substituted with a sulfonamido group and a unique isothiazolidinone moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC14H20N2O5S2
Molecular Weight360.5 g/mol
CAS Number951901-65-8

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the isothiazolidinone ring through reactions involving amines and sulfonyl chlorides, followed by the introduction of the benzamide group.

Biological Activity

Antimicrobial Properties
Research indicates that compounds containing the isothiazolidinone structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to our compound demonstrated effective inhibition against various bacterial strains and fungi.

Case Study: Fungicidal Activity
In a comparative study, several benzamide derivatives were synthesized and tested for their antifungal activities against Botrytis cinerea, Fusarium graminearum, and Marssonina mali. The results indicated that compounds with similar structural features to this compound exhibited high fungicidal efficacy. For example:

CompoundActivity Against Botrytis cinereaEC50 (μg/mL)
Compound A84.4%14.44
Compound B83.6%15.00

These findings suggest that the presence of the dioxido-isothiazolidinone moiety enhances the biological activity of these compounds.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. Preliminary studies suggest that it may inhibit key metabolic pathways essential for microbial growth and survival.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In one study, acute toxicity tests were conducted on zebrafish embryos, revealing a low toxicity classification for compounds structurally related to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.